

# Doxaprost (Doxazosin) Efficacy in Clinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the clinical efficacy of **Doxaprost**, with its active ingredient doxazosin, in the treatment of Benign Prostatic Hyperplasia (BPH) and hypertension. The performance of doxazosin is compared with other therapeutic alternatives, supported by data from key clinical trials.

## Comparative Efficacy of Doxazosin in Benign Prostatic Hyperplasia (BPH)

Doxazosin has demonstrated significant efficacy in improving Lower Urinary Tract Symptoms (LUTS) and urinary flow rates in patients with BPH. The following tables summarize the quantitative data from major clinical studies.

Table 1: Doxazosin Efficacy in BPH Compared to Placebo and Finasteride



| Study/Paramet<br>er                                  | Doxazosin                                                  | Finasteride                                    | Combination<br>(Doxazosin +<br>Finasteride)                | Placebo     |
|------------------------------------------------------|------------------------------------------------------------|------------------------------------------------|------------------------------------------------------------|-------------|
| MTOPS Trial<br>(Mean Change<br>from Baseline)        |                                                            |                                                |                                                            |             |
| International Prostate Symptom Score (IPSS)          | -6.6 points                                                | -5.6 points                                    | -7.4 points                                                | -4.9 points |
| Risk Reduction<br>in Overall Clinical<br>Progression | 39%                                                        | 34%                                            | 66%                                                        | -           |
| PREDICT Trial<br>(Mean Change<br>from Baseline)      |                                                            |                                                |                                                            |             |
| International Prostate Symptom Score (IPSS)          | Significant Improvement vs. Placebo & Finasteride          | Not Significantly<br>Different from<br>Placebo | Significant Improvement vs. Placebo & Finasteride          | -           |
| Maximal Urinary<br>Flow Rate<br>(Qmax)               | Significant<br>Improvement vs.<br>Placebo &<br>Finasteride | Not Significantly<br>Different from<br>Placebo | Significant<br>Improvement vs.<br>Placebo &<br>Finasteride | -           |

Data from the Medical Therapy of Prostatic Symptoms (MTOPS) and Prospective European Doxazosin and Combination Therapy (PREDICT) trials.[1][2][3]

Table 2: Comparative Efficacy of Doxazosin and Tamsulosin in BPH



| Study/Parameter                               | Doxazosin                                             | Tamsulosin                            |
|-----------------------------------------------|-------------------------------------------------------|---------------------------------------|
| Brazilian Multicenter Trial (12 weeks)        |                                                       |                                       |
| Improvement in IPSS                           | Significant improvement, faster onset than tamsulosin | Significant improvement               |
| Ejaculation Difficulties                      | Lower incidence                                       | Higher incidence                      |
| Indonesian Multicenter Trial (6 weeks)        |                                                       |                                       |
| Decrease in Total IPSS                        | Significant                                           | Significant, but less than tamsulosin |
| Improvement in Qmax, Qave, and Residual Urine | Not significant                                       | Significant                           |

Data from a Brazilian randomized, double-blind study and an Indonesian open-label, randomized, multicenter study.[4][5]

### **Comparative Efficacy of Doxazosin in Hypertension**

Doxazosin is also an effective antihypertensive agent. The table below presents a summary of its blood pressure-lowering effects from a key clinical study.

Table 3: Doxazosin Efficacy in Hypertension

| Study/Parameter                         | Doxazosin          |  |
|-----------------------------------------|--------------------|--|
| Dutch General Practice Study (14 weeks) |                    |  |
| Mean Change in Sitting Blood Pressure   | -17.4 / -12.2 mmHg |  |
| Mean Final Daily Dose                   | 4.1 mg             |  |

Data from a study conducted in general medical practice in The Netherlands.[6]

### **Experimental Protocols**



Below are the detailed methodologies for some of the key clinical trials cited in this guide.

#### **Medical Therapy of Prostatic Symptoms (MTOPS) Trial**

- Study Design: A long-term, double-blind, randomized, placebo-controlled trial with a mean follow-up of 4.5 years.[1][2]
- Participants: 3,047 men with LUTS secondary to BPH.[7]
- Intervention: Patients were randomized to receive placebo, doxazosin (4 to 8 mg daily), finasteride (5 mg daily), or a combination of doxazosin and finasteride.[7]
- Primary Outcome: Time to overall clinical progression of BPH, defined as a confirmed increase of 4 points or more in the American Urological Association (AUA) Symptom Score, acute urinary retention, incontinence, renal insufficiency, or recurrent urinary tract infection.
   [1][7]
- Secondary Outcomes: The need for invasive therapy for BPH, and changes in AUA
   Symptom Score and maximal urinary flow rate over time.[7]

### Prospective European Doxazosin and Combination Therapy (PREDICT) Trial

- Study Design: A 52-week, prospective, double-blind, placebo-controlled trial.[3]
- Participants: 1,095 men aged 50 to 80 years with symptomatic BPH.[3]
- Intervention: Patients were randomized to treatment with doxazosin, finasteride, a
  combination of both, or placebo. Doxazosin was initiated at 1 mg/day and titrated up to a
  maximum of 8 mg/day. Finasteride was administered at a dose of 5 mg/day.[3]
- Outcome Measures: The International Prostate Symptom Score (IPSS) and maximal urinary flow rate (Qmax) were assessed at baseline and at weeks 10, 14, 26, 39, and 52.[3]

#### **Signaling Pathways of Doxazosin**

Doxazosin primarily acts as a selective antagonist of alpha-1 adrenergic receptors. This mechanism of action leads to the relaxation of smooth muscle in the prostate and blood



vessels. Furthermore, studies have elucidated its involvement in other cellular signaling pathways, particularly in prostate cells.



Click to download full resolution via product page

Caption: Doxazosin's mechanism of action and signaling pathways.

This diagram illustrates that doxazosin's primary mechanism is the blockade of alpha-1 adrenergic receptors, leading to smooth muscle relaxation and clinical benefits in BPH and hypertension.[8] Additionally, it modulates the TGF-β/Smad signaling pathway and induces apoptosis in prostate cells, which may contribute to its long-term efficacy in BPH.[9][10][11][12]

## Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical experimental workflow for a clinical trial comparing the efficacy of **Doxaprost** (doxazosin) with another active compound for the treatment of BPH.





Click to download full resolution via product page

Caption: A generalized workflow for a BPH clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The long-term effect of doxazosin, finasteride, and combination therapy on the clinical progression of benign prostatic hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Efficacy and tolerability of doxazosin and finasteride, alone or in combination, in treatment of symptomatic benign prostatic hyperplasia: the Prospective European Doxazosin and Combination Therapy (PREDICT) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomised, double-blind study comparing the efficacy and tolerability of controlledrelease doxazosin and tamsulosin in the treatment of benign prostatic hyperplasia in Brazil -PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. Clinical experience with doxazosin in general medical practice in The Netherlands PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy with doxazosin and finasteride for benign prostatic hyperplasia in patients with lower urinary tract symptoms and a baseline total prostate volume of 25 ml or greater PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxazosin Attenuates Development of Testosterone Propionate-induced Prostate Growth by regulating TGF-β/Smad Signaling Pathway, Prostate-specific Antigen Expression and Reversing Epithelial-mesenchymal Transition in Mice and Stroma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Doxaprost (Doxazosin) Efficacy in Clinical Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670898#statistical-analysis-of-doxaprost-efficacy-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com